molecular formula C15H15FN2O3 B6577374 5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide CAS No. 1207027-11-9

5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6577374
CAS No.: 1207027-11-9
M. Wt: 290.29 g/mol
InChI Key: ZTNMYLKCHWLTPO-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of cyclopropyl carboxamides, a group of compounds that have been identified as promising hits in high-throughput screening for antimalarial drug discovery. Compounds within this structural class have demonstrated high potency as in vitro inhibitors of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The core structure of a 5-cyclopropyl-isoxazole carboxamide is a recognized pharmacophore in drug discovery. This scaffold is featured in compounds investigated for various biological activities. For instance, structurally similar isoxazole carboxamides have been studied as agonists for G-protein coupled receptors (GPCRs) like GPR119, a target for the treatment of type 2 diabetes and obesity . The specific incorporation of a 4-fluorophenoxy ethyl side chain in this molecule suggests potential for enhanced binding affinity and metabolic stability, making it a valuable tool for researchers exploring structure-activity relationships (SAR). This compound is intended for research applications such as in vitro assay development, target validation, and as a synthetic intermediate for further chemical exploration. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product data sheet for detailed handling and safety information.

Properties

IUPAC Name

5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c16-11-3-5-12(6-4-11)20-8-7-17-15(19)13-9-14(21-18-13)10-1-2-10/h3-6,9-10H,1-2,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNMYLKCHWLTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the cyclopropyl group: This step involves the addition of a cyclopropyl moiety to the oxazole ring, often using cyclopropyl halides in the presence of a base.

    Attachment of the fluorophenoxyethyl group: This is typically done through nucleophilic substitution reactions, where the fluorophenoxyethyl group is introduced to the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can lead to the formation of reduced oxazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Substituent on Ethyl Group Molecular Formula Molecular Weight (g/mol) Key Features
5-cyclopropyl-N-[2-(4-fluorophenoxy)ethyl]-1,2-oxazole-3-carboxamide (Target) 4-Fluorophenoxy C15H16FN2O3 ~309.3 High lipophilicity; fluorine enhances binding affinity.
5-cyclopropyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-1,2-oxazole-3-carboxamide 4-(4-Fluorophenyl)piperazin-1-yl C19H23FN4O2 358.4 Piperazine introduces basicity; potential for improved solubility.
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide 2-(Furan-3-yl)-2-hydroxyethyl C13H14N2O4 262.3 Hydroxyl group increases polarity; furan may reduce metabolic stability.
N-{2-[4-({[(azepan-1-yl)carbamoyl]amino}sulfonyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide Sulfonamide-linked phenyl C20H25N5O4S 431.5 Sulfonamide enhances hydrogen bonding; higher molecular weight.

Functional Group Impact on Properties

Lipophilicity and Solubility
  • Piperazine Derivative : The piperazine ring introduces a basic nitrogen (pKa ~8–9), improving solubility in acidic environments. Molecular weight (358.4) approaches the upper limit of Lipinski’s rule.
  • Furan-Hydroxyethyl Analog : The hydroxyl group lowers logP (~1.5–2.0), enhancing solubility but reducing blood-brain barrier penetration.
Electronic and Binding Effects
  • Fluorine Substitution : Present in both the target and piperazine derivative, fluorine’s electronegativity may strengthen hydrophobic interactions or modulate electron density in aromatic systems .
  • Heterocyclic Variations : The oxazole core is retained in all analogs, but substitutions like thiadiazole (e.g., CAS 1396637-08-3 ) or sulfonamide alter hydrogen-bonding capacity and target selectivity.

Q & A

Q. Methodology :

  • Synthesize analogs with substituents like methyl, vinyl, or phenyl replacing cyclopropane.
  • Compare bioactivity (e.g., IC₅₀ values) in enzyme inhibition assays (Table 1).
  • Use computational tools (e.g., DFT) to analyze steric/electronic effects on target binding .

Q. Table 1. Hypothetical SAR Data for Cyclopropyl Analogs

SubstituentEnzyme Inhibition IC₅₀ (μM)LogP
Cyclopropyl0.452.8
Methyl1.202.1
Phenyl0.903.5

Advanced: How to resolve contradictions in bioactivity data across experimental models?

  • Assay validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for cytotoxicity using MTT assays .
  • Purity verification : Re-test compounds with HPLC-certified purity >98% to exclude impurity-driven artifacts .
  • Model relevance : Compare in vitro (e.g., kinase inhibition) and in vivo (rodent pharmacokinetics) results to contextualize discrepancies .

Advanced: What computational strategies predict target interactions?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains) with flexible ligand conformations .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with fluorophenoxy oxygen) using Schrödinger Suite .
  • MD simulations : Run 100-ns trajectories to assess stability of cyclopropane-target hydrophobic interactions .

Basic: What stability considerations are critical for storage and handling?

  • Degradation pathways : Hydrolysis of the oxazole ring in acidic/basic conditions; protect with inert atmospheres .
  • Storage : Store at –20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .
  • Solvent compatibility : Avoid DMSO for long-term storage due to oxidation risks; use ethanol or acetonitrile .

Advanced: Which models evaluate pharmacokinetic properties?

  • In vitro : Liver microsomes (human/rat) to assess metabolic stability and CYP450 inhibition .
  • In vivo : Administer 10 mg/kg (IV/oral) in rodents; measure plasma half-life (t₁/₂) via LC-MS/MS .
  • Permeability : Use Caco-2 monolayers to predict intestinal absorption and blood-brain barrier penetration .

Advanced: How to design experiments probing fluorophenoxy ethyl moiety reactivity?

  • Substitution reactions : Perform nucleophilic aromatic substitution (e.g., replace fluorine with -OH/-NH₂) under Pd catalysis .
  • Radical reactions : Use AIBN initiators to graft alkyl/aryl groups via C–H functionalization .
  • Analytical tracking : Monitor reaction progress with ¹⁹F NMR to detect fluorine displacement .

Basic: What are the key spectral signatures in IR spectroscopy?

  • Oxazole ring : C=O stretch at 1680–1720 cm⁻¹ and C–N–O vibrations at 1550–1600 cm⁻¹ .
  • Cyclopropane : C–H bending modes at 1000–1100 cm⁻¹ .
  • Fluorophenyl : Aromatic C–F stretches at 1220–1280 cm⁻¹ .

Advanced: How to address low solubility in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters at the carboxamide group to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

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